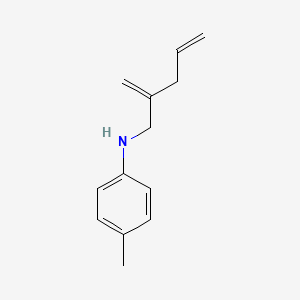
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the para position of the aniline ring and a 2-methylidenepent-4-en-1-yl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline can be achieved through several synthetic routes. One common method involves the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers of the aromatic series with high yields and optical purity of up to 93%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline nitrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline has several scientific research applications:
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of bioactive molecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to form stable intermediates and products, which can interact with biological targets or catalyze specific reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N-(2-methylpentan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
(E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline: A Schiff base ligand with applications in supramolecular chemistry.
2-(3-methylidenepent-4-en-1-yl)pyridine: A polar diene-based monomer used in copolymerization.
Uniqueness
4-Methyl-N-(2-methylidenepent-4-en-1-yl)aniline is unique due to its specific substituents, which confer distinct chemical and physical properties. Its ability to participate in enantioselective reactions and form optically pure products makes it valuable in asymmetric synthesis and pharmaceutical applications.
Propriétés
Numéro CAS |
919361-73-2 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
4-methyl-N-(2-methylidenepent-4-enyl)aniline |
InChI |
InChI=1S/C13H17N/c1-4-5-12(3)10-14-13-8-6-11(2)7-9-13/h4,6-9,14H,1,3,5,10H2,2H3 |
Clé InChI |
KNDIJKWVYJLZTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCC(=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


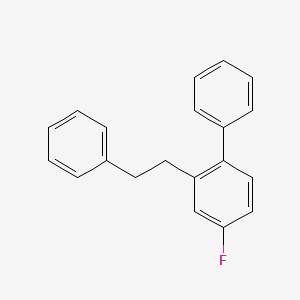
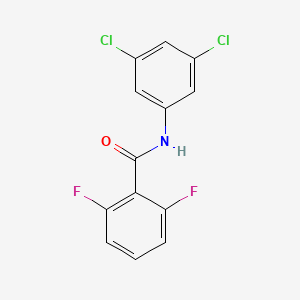
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
![N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12637571.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![2-{(4-chlorophenyl)[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B12637581.png)
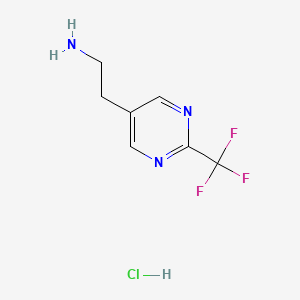
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
![Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
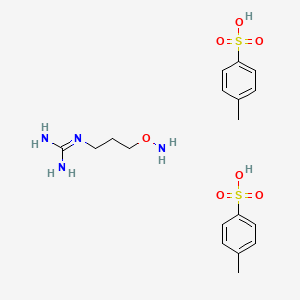
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)


